rac-trans-1-Deshydroxy Rasagiline

Description

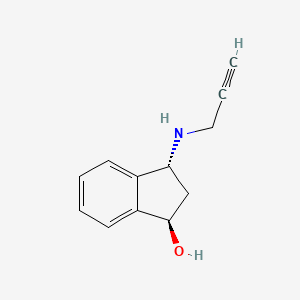

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAOXAKDLRBCFC-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CC(C2=CC=CC=C12)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCN[C@@H]1C[C@H](C2=CC=CC=C12)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to rac-trans-1-Deshydroxy Rasagiline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is a well-established therapeutic agent for Parkinson's disease. Its metabolism in vivo gives rise to several derivatives, including hydroxylated species. This technical guide focuses on a specific, synthetically accessible analog, rac-trans-1-Deshydroxy Rasagiline , chemically known as (1R,3R)-rel-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-ol . While not a primary metabolite, this compound serves as a valuable research tool for investigating the structure-activity relationships of rasagiline-related molecules and the potential pharmacological activities of their hydroxylated forms. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and inferred biological relevance, supported by detailed experimental protocols and pathway diagrams.

Chemical Structure and Properties

The chemical identity of this compound is well-defined. It possesses the core aminoindan structure of rasagiline, with the key distinctions being the presence of a hydroxyl group at the 1-position of the indane ring and a racemic, trans-stereochemical configuration.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| IUPAC Name | (1R,3R)-rel-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-ol | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 1429220-16-5 | [1] |

| Molecular Formula | C₁₂H₁₃NO | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| Appearance | Neat (as supplied by commercial vendors) | [1] |

Table 1: Physicochemical properties of this compound.

Spectral Data

Experimental Protocols

Hypothetical Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not published, a plausible synthetic route can be devised based on established methods for the synthesis of rasagiline and related aminoindan derivatives. A potential approach involves the alkylation of a protected aminoindan precursor.

A potential synthetic workflow is outlined below:

This proposed synthesis leverages a protection-alkylation-deprotection strategy, which has been successfully employed for the synthesis of rasagiline itself, providing high yields and purity under mild conditions[3].

In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

To evaluate the potential of this compound as a MAO-B inhibitor, a standard in vitro assay can be performed. The following protocol is based on a well-established fluorometric method.

Materials:

-

Recombinant human MAO-B enzyme

-

Kynuramine (substrate)

-

This compound (test compound)

-

Selegiline (positive control)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate buffer (pH 7.4)

-

96-well microplates (black, clear bottom)

-

Fluorometric plate reader

Procedure:

-

Preparation of Reagents:

-

Dissolve the test compound and positive control in DMSO to prepare stock solutions.

-

Prepare serial dilutions of the test compound and positive control in phosphate buffer.

-

Prepare a solution of kynuramine in phosphate buffer.

-

Prepare a solution of recombinant human MAO-B in phosphate buffer.

-

-

Assay Protocol:

-

Add the enzyme solution to the wells of the 96-well plate.

-

Add the test compound or positive control at various concentrations to the respective wells.

-

Incubate the plate at 37°C for a specified pre-incubation time.

-

Initiate the reaction by adding the kynuramine solution to all wells.

-

Incubate the plate at 37°C for a specified reaction time.

-

Stop the reaction by adding a suitable stop solution (e.g., NaOH).

-

Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of MAO-B inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) from the dose-response curve.

-

Biological Relevance and Signaling Pathways

The primary pharmacological action of rasagiline is the irreversible inhibition of MAO-B, which leads to an increase in dopamine levels in the brain[4]. Rasagiline is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to its major metabolite, (R)-1-aminoindan[5]. Hydroxylation is also a metabolic pathway for rasagiline[5].

While direct pharmacological data for this compound is lacking, studies on related hydroxylated metabolites of rasagiline and similar compounds suggest potential neuroprotective activity. For instance, aminoindan and hydroxyaminoindan have been shown to exert neuroprotective effects in vitro[6]. This neuroprotection is thought to be independent of MAO-B inhibition and may involve the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) signaling pathway.

A proposed signaling pathway for the neuroprotective effects of hydroxylated rasagiline metabolites is depicted below:

This pathway suggests that hydroxylated metabolites may contribute to the overall neuroprotective profile of rasagiline, a feature that has been observed in various preclinical models.

Conclusion

This compound represents an important tool for probing the structure-activity relationships of rasagiline and its derivatives. While its direct pharmacological profile remains to be fully elucidated, the available information on related hydroxylated metabolites suggests the potential for interesting biological activity, particularly in the realm of neuroprotection. The synthetic and analytical protocols outlined in this guide provide a framework for the further investigation of this and other related compounds, which may ultimately contribute to the development of novel therapeutics for neurodegenerative diseases. Further research is warranted to isolate and characterize this compound, determine its specific pharmacological properties, and validate its role in the signaling pathways associated with neuroprotection.

References

- 1. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]

- 4. CN103804200A - Preparation method of rasagiline and analogue thereof - Google Patents [patents.google.com]

- 5. 4.4. Monoamine Oxidase A and B (MAO-A and -B) Enzyme Inhibition Assay [bio-protocol.org]

- 6. Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for rac-trans-1-Deshydroxy Rasagiline Remains Elusive in Public Domain

A comprehensive search for publicly available spectroscopic data for the rasagiline-related compound, rac-trans-1-Deshydroxy Rasagiline, has proven unsuccessful. Despite extensive investigation into scientific literature and chemical databases, specific NMR, mass spectrometry, and IR data for this particular molecule could not be located.

For researchers, scientists, and drug development professionals, access to detailed spectroscopic information is crucial for the unambiguous identification, characterization, and quality control of pharmaceutical compounds and their related substances. The absence of such data for this compound in the public domain presents a significant challenge for those investigating its properties or its potential role as a metabolite or impurity of Rasagiline, a key therapeutic for Parkinson's disease.

While general information regarding the chemical structure of this compound (Molecular Formula: C₁₂H₁₃NO, Molecular Weight: 187.24 g/mol ) is available from commercial suppliers of reference standards, the detailed experimental data and protocols required for an in-depth technical guide are not readily accessible.

Searches for potential sources of this information, including studies on the synthesis, degradation products, and impurities of Rasagiline, have been conducted. A promising lead was an article titled "Synthesis and Characterization of Impurities in Rasagiline: A Novel MAO-B Inhibitor in Parkinson's Disease Therapy" by N. Maruthi Raju and colleagues in the Asian Journal of Chemistry. The abstract indicates the characterization of an "indanol" impurity by ¹H NMR and Mass spectral analysis. As "1-Deshydroxy Rasagiline" is an indanol derivative, this publication could potentially contain the relevant data. However, access to the full-text article, which would be necessary to confirm the identity of the impurity and extract the spectroscopic details, could not be obtained through publicly available channels.

Without access to the primary spectroscopic data, the creation of structured data tables and the detailed experimental protocols as requested by the user is not possible. Furthermore, the generation of visualizations for signaling pathways or experimental workflows is contingent upon understanding the context in which this compound is studied, information that is typically found alongside its characterization data.

It is recommended that researchers requiring this specific spectroscopic data attempt to acquire the full-text of the aforementioned article or contact the authors directly. Alternatively, purchasing a certified reference standard and performing the necessary spectroscopic analysis would be the most direct method to obtain the required data. At present, a comprehensive technical guide on the spectroscopic properties of this compound cannot be compiled from the publicly accessible information.

An In-depth Technical Guide on the Physicochemical Properties of Rasagiline Metabolites and Related Compounds

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, metabolic pathways, and analytical methodologies related to Rasagiline and its primary active metabolite, (R)-1-aminoindan. While the specific compound "rac-trans-1-Deshydroxy Rasagiline" is not well-characterized in publicly available literature, and its common name appears to be a misnomer, this guide focuses on the closely related and pharmacologically significant compounds to provide valuable insights for research and development.

Introduction

Rasagiline is a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2] Its therapeutic effects are primarily attributed to the inhibition of dopamine degradation in the brain.[1][3] Rasagiline undergoes extensive metabolism in the liver, primarily through the cytochrome P450 1A2 (CYP1A2) enzyme system, leading to the formation of its major metabolite, (R)-1-aminoindan.[1][2][4] Unlike the metabolites of the first-generation MAO-B inhibitor selegiline, the metabolites of rasagiline are non-amphetamine-like and possess their own neuroprotective properties.[1][2]

It is important to note that the compound name "this compound" is ambiguous. One chemical supplier lists a compound with this name but provides an IUPAC name of (1R,3R)-3-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-ol, which contains a hydroxyl group, contradicting the "deshydroxy" designation.[5] This suggests the common name may be incorrect. Given this ambiguity, this guide will focus on the well-documented physicochemical properties of Rasagiline and its principal metabolite, (R)-1-aminoindan.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug and its metabolites is crucial for drug development, formulation, and pharmacokinetic studies. The following tables summarize the key physicochemical data for Rasagiline and (R)-1-aminoindan.

Table 1: Physicochemical Properties of Rasagiline

| Property | Value | Reference |

| IUPAC Name | (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine | [1] |

| Molecular Formula | C12H13N | [1] |

| Molar Mass | 171.243 g·mol−1 | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| logP | Not available | |

| Absolute Bioavailability | ~36% | [1][6] |

| Protein Binding | 88-94% | [1][3] |

| Elimination Half-Life | 3 hours (at steady state) | [1][7] |

Table 2: Physicochemical Properties of (R)-1-Aminoindan

| Property | Value | Reference |

| IUPAC Name | (1R)-2,3-dihydro-1H-inden-1-amine | [8] |

| Molecular Formula | C9H11N | [8][9] |

| Molar Mass | 133.19 g·mol−1 | [8][9] |

| Melting Point | 15 °C (lit.) | [9][10][11] |

| Boiling Point | 96-97 °C / 8 mmHg (lit.) | [9][10][11] |

| Density | 1.038 g/mL at 25 °C (lit.) | [9][10][11] |

| Solubility | Soluble in methanol. Not miscible or difficult to mix in water. | [9] |

| pKa | 9.21 (at 22°C) | [10] |

| Refractive Index | n20/D 1.562 (lit.) | [9][11] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties listed above are fundamental for ensuring data accuracy and reproducibility. Below are generalized methodologies for key experiments.

Determination of Melting Point

Methodology: The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point.

Determination of Boiling Point

Methodology: The boiling point is determined at a specific pressure, often under vacuum for high-boiling substances to prevent decomposition. The substance is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor is recorded as the boiling point.

Determination of Solubility

Methodology: The equilibrium solubility method is commonly employed. An excess amount of the compound is added to a specific solvent (e.g., water, methanol). The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium. The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

Methodology: The pKa can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of an acid or a base. The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the compound is 50% ionized. Spectrophotometric methods can also be used, where the UV-Vis spectrum of the compound is recorded at different pH values.

Determination of logP (Octanol-Water Partition Coefficient)

Methodology: The shake-flask method is the traditional technique. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the two phases are then separated. The concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Metabolism and Signaling Pathways

Rasagiline is extensively metabolized in the liver, with less than 1% of the drug excreted unchanged in the urine.[1][7] The primary metabolic pathway involves N-dealkylation and hydroxylation, followed by glucuronide conjugation.

Rasagiline Metabolism

The metabolism of Rasagiline is primarily mediated by the cytochrome P450 enzyme CYP1A2.[1][2][3] The major metabolite is (R)-1-aminoindan, formed through N-dealkylation.[1] Other minor metabolites include 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) and 3-hydroxy-1-aminoindan (3-OH-AI).[1] These metabolites can then undergo glucuronidation before excretion.[1][7]

Caption: Metabolic pathway of Rasagiline.

Experimental Workflow for Metabolite Identification

The identification and characterization of drug metabolites is a critical step in drug development. A typical workflow involves in vitro and in vivo studies.

Caption: Workflow for drug metabolite identification.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of Rasagiline and its primary metabolite, (R)-1-aminoindan. While direct data for "this compound" remains elusive due to ambiguity in its nomenclature, the information presented herein on closely related and pharmacologically active compounds offers a solid foundation for researchers and professionals in the field of drug development. The provided experimental methodologies and pathway diagrams serve as a valuable resource for further investigation into the metabolism and characterization of Rasagiline and its derivatives.

References

- 1. Rasagiline - Wikipedia [en.wikipedia.org]

- 2. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. xenotech.com [xenotech.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. 1-Aminoindane - Wikipedia [en.wikipedia.org]

- 9. chembk.com [chembk.com]

- 10. 1-Aminoindan | 34698-41-4 [chemicalbook.com]

- 11. (R)-(−)-1-アミノインダン 97% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Solubility Determination of rac-trans-1-Deshydroxy Rasagiline

An In-depth Methodological Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for the determination of the solubility of rac-trans-1-Deshydroxy Rasagiline. To date, specific quantitative solubility data for this compound is not publicly available. The data presented herein for Rasagiline and its mesylate salt are for illustrative purposes to guide experimental design and data presentation.

Introduction

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. For orally administered drugs, dissolution is often the rate-limiting step for absorption. Therefore, a thorough understanding of an API's solubility characteristics is paramount during the early stages of drug development. This guide outlines the standardized experimental protocols for determining the solubility of this compound, methods for data analysis and presentation, and a visual representation of the experimental workflow.

Quantitative Solubility Data

A systematic study of solubility typically involves evaluating the compound in various aqueous and organic solvents under controlled conditions. For ionizable molecules like this compound, determining the pH-solubility profile is crucial. The following table illustrates how quantitative solubility data should be structured. The data for Rasagiline and Rasagiline mesylate are provided as examples.

Table 1: Exemplar Solubility Data of Rasagiline and its Mesylate Salt

| Compound | Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method |

| Rasagiline | Ethanol | Not Specified | ~10 | Not Specified |

| DMSO | Not Specified | ~10 | Not Specified | |

| Dimethyl formamide (DMF) | Not Specified | ~3 | Not Specified | |

| 1:9 Ethanol:PBS (pH 7.2) | Not Specified | ~0.10 | Not Specified | |

| Rasagiline Mesylate | Water | 25 | 53 | Not Specified |

| DMSO | 25 | 53 | Not Specified | |

| 0.1M HCl | 37 ± 0.5 | Soluble | Dissolution Test | |

| Water | Not Specified | Freely Soluble | Not Specified | |

| Ethanol | Not Specified | Freely Soluble | Not Specified |

Note: "Freely Soluble" is a qualitative term from pharmacopeial standards, generally indicating a solubility of >100 mg/mL.

Experimental Protocols

The determination of aqueous solubility is guided by regulatory bodies such as the FDA and international standards like those from the World Health Organization (WHO), particularly in the context of the Biopharmaceutics Classification System (BCS).[1][2][3][4][5]

Equilibrium Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[6][7][8][9] This method involves equilibrating an excess amount of the solid drug in a specific solvent or buffer system until a saturated solution is achieved.

Detailed Protocol:

-

Preparation of Media: Prepare a series of aqueous buffers with pH values ranging from 1.2 to 6.8 to mimic the physiological pH range of the gastrointestinal tract.[2][4] Commonly used buffers include hydrochloride buffer (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).

-

Addition of Excess Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Agitate the samples at a constant temperature, typically 37 ± 1 °C for biopharmaceutical relevance, using a mechanical shaker or orbital incubator.[4][7] The equilibration time should be sufficient to ensure that the concentration of the dissolved drug is constant. A preliminary study to determine the time to reach equilibrium (e.g., sampling at 24, 48, and 72 hours) is recommended.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a high speed, followed by filtration of the supernatant through a fine-pore, non-adsorptive filter (e.g., 0.22 µm PVDF).[7]

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method.

Analytical Quantification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method is the preferred technique for accurately quantifying the concentration of the dissolved API.

Exemplar RP-HPLC Method (based on Rasagiline analysis):

-

Instrumentation: A standard HPLC system equipped with a UV detector.[10][11][12][13]

-

Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized for the separation of this compound from any potential degradants. For Rasagiline, mobile phases such as acetonitrile and water (50:50, v/v) adjusted to pH 3.0 with ortho-phosphoric acid have been used.[10]

-

Flow Rate: Typically 1.0 mL/min.[11]

-

Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum (λmax) of this compound. For Rasagiline, wavelengths around 210 nm and 268 nm have been reported.[10][12]

-

Calibration: Prepare a series of standard solutions of known concentrations of this compound in the same buffer used for the solubility experiment. Generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Dilute the filtered supernatant from the shake-flask experiment with the mobile phase to fall within the linear range of the calibration curve. The concentration is then determined by interpolating its peak area from the calibration curve.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of this compound. Adherence to standardized protocols, such as the shake-flask method coupled with a validated RP-HPLC analytical technique, is essential for generating high-quality, reliable data. This information is fundamental for guiding formulation development, understanding potential bioavailability issues, and fulfilling regulatory requirements for new drug candidates. While specific data for this compound remains to be published, the methodologies outlined here offer a clear path forward for its comprehensive physicochemical characterization.

References

- 1. BCS Guideline for solubility and Dissolution.pptx [slideshare.net]

- 2. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. who.int [who.int]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. diposit.ub.edu [diposit.ub.edu]

- 10. japsonline.com [japsonline.com]

- 11. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]

- 12. ajrconline.org [ajrconline.org]

- 13. globalresearchonline.net [globalresearchonline.net]

Navigating the Stability of Rasagiline: A Technical Guide for Researchers

An In-depth Review of the Stability Profile of Rasagiline Mesylate, a Key Therapeutic Agent in Parkinson's Disease

For Immediate Release

This technical guide provides a comprehensive overview of the stability profile of Rasagiline Mesylate, a potent and selective irreversible inhibitor of monoamine oxidase type B (MAO-B), indicated for the treatment of idiopathic Parkinson's disease. While information on the specific impurity, rac-trans-1-Deshydroxy Rasagiline, is not extensively available in public literature, this document consolidates the existing scientific data on the stability of the parent compound, Rasagiline Mesylate. The findings are compiled from a thorough review of peer-reviewed articles and regulatory documents, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

Rasagiline Mesylate is a well-characterized and stable molecule under normal storage conditions.[1] However, forced degradation studies, as mandated by international regulatory guidelines, reveal its susceptibility to degradation under specific stress conditions.[2][3][4] This guide details the outcomes of these studies, presenting a clear picture of Rasagiline Mesylate's degradation pathways and providing standardized experimental protocols for stability-indicating analytical methods. Understanding the stability of Rasagiline Mesylate is crucial for ensuring its quality, safety, and efficacy in pharmaceutical formulations.

Forced Degradation Studies of Rasagiline Mesylate

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products and establish the intrinsic stability of a drug substance. The stability-indicating nature of analytical methods is also established through these studies. Rasagiline Mesylate has been subjected to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and light.

Summary of Degradation Behavior

Rasagiline Mesylate demonstrates significant degradation under acidic and thermal stress conditions.[2][3][4] Degradation is also observed under basic, oxidative, and photolytic conditions, although to a lesser extent in some reported studies. The following tables summarize the quantitative data from various forced degradation studies.

Table 1: Summary of Forced Degradation Studies on Rasagiline Mesylate

| Stress Condition | Reagent/Method | Duration & Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 1 M HCl | 8 hours at 75°C | 0-5% | [5] |

| Acid Hydrolysis | 5 N HCl | 10 minutes at 70°C | Significant | [4] |

| Acid Hydrolysis | 2 N HCl | 30 minutes at 60°C | Not specified | [6] |

| Acid Hydrolysis | 0.1 N HCl | 2 hours at 80°C | 47.39% | [7] |

| Base Hydrolysis | 0.1 M NaOH | 8 hours at 75°C | Not specified | [5] |

| Base Hydrolysis | 5 N NaOH | 5 minutes at 70°C | Significant | [4] |

| Base Hydrolysis | 2 N NaOH | 30 minutes at 60°C | Not specified | [6] |

| Base Hydrolysis | 0.1 N NaOH | 2 hours at 80°C | 88.49% | [7] |

| Oxidative | 30% H₂O₂ | 8 hours at 80°C | Not specified | [8] |

| Oxidative | 3% H₂O₂ | 10 minutes at 70°C | Significant | [4] |

| Oxidative | 20% H₂O₂ | 30 minutes at 60°C | Not specified | [6] |

| Oxidative | 3% H₂O₂ | Not specified | 31.32% | [7] |

| Thermal | Dry Heat | 12 hours at 60°C | Not specified | [8] |

| Thermal | Dry Heat | 9 hours at 105°C | Significant | [4] |

| Thermal | Dry Heat | 6 hours at 105°C | Not specified | [6] |

| Thermal | Dry Heat | Not specified at 80°C | 0.903% | [7] |

| Photolytic | UV Light | 24 hours | Not specified | [8] |

| Photolytic | UV Light | 7 days or 200 Watt hours/m² | Not specified | [6] |

| Photolytic | UV Light (254 nm) | Not specified | 0.828% | [7] |

| Neutral Hydrolysis | Water | 6 hours at 75°C | Degradation product observed | [5] |

| Neutral Hydrolysis | Water | 10 minutes at 70°C | Significant | [4] |

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for the key experiments cited in the stability studies of Rasagiline Mesylate. These protocols are primarily based on High-Performance Liquid Chromatography (HPLC) methods, which have been validated as stability-indicating.

General Chromatographic Conditions

A common approach for the analysis of Rasagiline and its degradation products involves a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

Table 2: Typical RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., Prontosil C18, 250 mm x 4.6 mm, 5 µm) or C8 (e.g., ACE C8, 150 x 4.6 mm, 3 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile).[8] |

| Flow Rate | Typically 0.8 to 1.0 mL/min.[3][8] |

| Detection | UV detector at 210 nm.[3][8] |

| Column Temperature | 30°C |

Stress Condition Protocols

The following protocols are syntheses of methodologies reported in the literature.[4][5][6][8]

2.2.1. Acid Hydrolysis

-

Dissolve a known concentration of Rasagiline Mesylate in 1 M hydrochloric acid.

-

Reflux the solution at 75°C for 8 hours.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of sodium hydroxide.

-

Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

2.2.2. Base Hydrolysis

-

Dissolve a known concentration of Rasagiline Mesylate in 0.1 M sodium hydroxide.

-

Reflux the solution at 75°C for 8 hours.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of hydrochloric acid.

-

Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

2.2.3. Oxidative Degradation

-

Dissolve a known concentration of Rasagiline Mesylate in a solution of 30% hydrogen peroxide.

-

Reflux the solution at 80°C for 8 hours.

-

Withdraw samples at appropriate time intervals.

-

Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

2.2.4. Thermal Degradation

-

Expose the solid drug substance to dry heat in an oven at 105°C for 9 hours.

-

At specified time points, withdraw samples.

-

Dissolve the samples in the mobile phase to a suitable concentration for HPLC analysis.

2.2.5. Photolytic Degradation

-

Expose the solid drug substance to UV light (e.g., in a UV chamber) for 24 hours.

-

At the end of the exposure period, dissolve the sample in the mobile phase to a suitable concentration for HPLC analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies of a drug substance like Rasagiline Mesylate.

Caption: Workflow for Forced Degradation Studies of Rasagiline Mesylate.

Conclusion

This technical guide consolidates the available scientific information on the stability of Rasagiline Mesylate. The data clearly indicates that while stable under recommended storage, Rasagiline Mesylate is susceptible to degradation under harsh conditions, particularly acidic and thermal stress. The provided experimental protocols offer a foundation for researchers to design and execute their own stability studies. A thorough understanding of these degradation pathways is essential for the development of robust and stable pharmaceutical formulations of Rasagiline, ultimately ensuring patient safety and therapeutic efficacy. Further research into the specific stability profile of related impurities such as this compound would be beneficial for a more complete understanding of the overall stability of the drug product.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. [PDF] Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of rasagiline mesylate in pharmaceutical formulation. | Semantic Scholar [semanticscholar.org]

- 3. Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of rasagiline mesylate in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. japsonline.com [japsonline.com]

- 8. sphinxsai.com [sphinxsai.com]

Synthesis of Rasagiline Degradation Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of known degradation products of Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. Understanding the formation and synthesis of these impurities is critical for drug stability studies, quality control, and the development of robust analytical methods. This document outlines detailed experimental protocols for the synthesis of key degradation products, presents quantitative data in a structured format, and includes diagrams of synthetic pathways and experimental workflows.

Introduction

Rasagiline, (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, is susceptible to degradation under various stress conditions, including exposure to acid, base, oxidation, heat, and light.[1][2] Forced degradation studies have identified several degradation products, which can also arise as process-related impurities during synthesis.[3] This guide focuses on the synthesis of these impurities to facilitate their use as reference standards in analytical method development and validation.

Key Degradation Products and Their Synthesis

The primary degradation pathways of rasagiline involve modifications of the indane ring and the N-propargyl group. The following sections detail the synthesis of the most commonly reported degradation products.

(R)-1-Aminoindan

(R)-1-Aminoindan is a key intermediate in the synthesis of rasagiline and a major metabolite.[4] It can be formed through the cleavage of the N-propargyl group under certain degradation conditions.

Synthesis of (R)-1-Aminoindan

A common method for the stereoselective synthesis of (R)-1-aminoindan involves the asymmetric reduction of 1-indanone oxime.[5]

Experimental Protocol:

-

Step 1: Synthesis of 1-Indanone Oxime:

-

To a solution of 1-indanone (1 equivalent) in pyridine, add hydroxylamine hydrochloride (1.05 equivalents).

-

Heat the mixture at 50°C for 20 minutes.

-

Remove the pyridine under reduced pressure.

-

Add ethyl acetate and 1 M aqueous HCl to the residue.

-

Separate the organic layer, wash with 1 M HCl and brine, dry over Na₂SO₄, and concentrate to yield 1-indanone oxime.[6]

-

-

Step 2: Asymmetric Reduction to (R)-1-Aminoindan:

-

The 1-indanone oxime is then subjected to asymmetric hydrogenation using a chiral catalyst, such as a ruthenium-based catalyst, to yield (R)-1-aminoindan with high enantiomeric excess. Specific conditions and catalyst selection are crucial for achieving high stereoselectivity. Alternatively, enzymatic methods using transaminases can be employed for the amination of 1-indanone to yield (R)-1-aminoindan directly.

-

1-Indanone

1-Indanone is a potential impurity and a common starting material for the synthesis of other degradation products. It can be formed from the degradation of the aminoindan ring.

Synthesis of 1-Indanone

1-Indanone can be synthesized via the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid.[7][8]

Experimental Protocol:

-

To 3-phenylpropionic acid, add a strong acid catalyst such as polyphosphoric acid or a superacid.

-

Heat the mixture to promote cyclization.

-

After the reaction is complete, quench the reaction mixture with ice water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain 1-indanone.

1-Indanol

1-Indanol is a reduction product of 1-indanone and has been identified as a process-related impurity in rasagiline synthesis.[3]

Synthesis of 1-Indanol

1-Indanol is readily prepared by the reduction of 1-indanone.

Experimental Protocol:

-

Dissolve 1-indanone (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-indanol.

N-Nitroso Rasagiline

N-Nitroso rasagiline is a potential genotoxic impurity that can form from the reaction of rasagiline with nitrosating agents.[2]

Synthesis of N-Nitroso Rasagiline

The synthesis involves the reaction of rasagiline with a nitrosating agent, such as sodium nitrite, under acidic conditions.[9][10]

Experimental Protocol:

-

Dissolve rasagiline (1 equivalent) in a suitable solvent (e.g., dichloromethane).

-

Add an aqueous solution of sodium nitrite (NaNO₂).

-

Cool the mixture in an ice bath and slowly add an acid (e.g., hydrochloric acid) with vigorous stirring.

-

Continue stirring at room temperature, monitoring the reaction by TLC.

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-nitroso rasagiline.

Allyl Impurity: (R)-N-allyl-2,3-dihydro-1H-inden-1-amine

The allyl impurity can be formed as a byproduct during the synthesis of rasagiline.

Synthesis of (R)-N-allyl-2,3-dihydro-1H-inden-1-amine

This compound can be synthesized by the allylation of (R)-1-aminoindan.[11]

Experimental Protocol:

-

To a solution of (R)-1-aminoindan (1 equivalent) in acetonitrile, add potassium carbonate as a base.

-

Add allyl bromide (1 equivalent) and heat the mixture to reflux.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture and concentrate the filtrate.

-

The crude product can be purified by column chromatography to yield (R)-N-allyl-2,3-dihydro-1H-inden-1-amine.

Keto Impurity: 3-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one

The keto impurity is a significant degradation product, though its direct synthesis is not widely reported. A plausible synthetic route is proposed below.

Proposed Synthesis of 3-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one

A potential synthesis could involve the reaction of a suitable indanone precursor with propargylamine.

Experimental Protocol (Proposed):

-

Start with a precursor such as 3-bromo-1-indanone.

-

React 3-bromo-1-indanone with propargylamine in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent like acetonitrile or DMF.

-

The reaction would proceed via nucleophilic substitution of the bromine atom by the amino group of propargylamine.

-

The reaction mixture would be heated to drive the reaction to completion.

-

After workup and purification by column chromatography, the desired keto impurity could be isolated.

Quantitative Data Summary

The following tables summarize quantitative data from forced degradation studies of rasagiline mesylate.

Table 1: Forced Degradation of Rasagiline Mesylate [12]

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |

| Acid Hydrolysis | 2 N HCl | 30 min | 60°C | 47.39 |

| Base Hydrolysis | 2 N NaOH | 30 min | 60°C | 88.49 |

| Oxidation | 20% H₂O₂ | 30 min | 60°C | 31.32 |

| Thermal | Dry Heat | 6 hr | 105°C | 0.903 |

| Photolytic | UV Light | - | - | 0.828 |

Table 2: HPLC Retention Times of Rasagiline and Degradation Products [12][13][14]

| Compound | Retention Time (min) - Method A[12] | Retention Time (min) - Method B[14] |

| Rasagiline | 2.6 | 4.7 |

| Acid Degradant 1 | 2.85 | - |

| Acid Degradant 2 | 3.81 | - |

| Base Degradant 1 | 3.09 | 4.67 |

| Base Degradant 2 | 3.85 | - |

Note: HPLC conditions vary between methods, leading to different retention times.

Diagrams

Degradation Pathways of Rasagiline

Caption: Forced degradation pathways of rasagiline.

General Synthetic Workflow for Degradation Products

Caption: General workflow for synthesis and purification.

Synthesis of Key Precursors and Degradation Products

Caption: Synthetic relationships of key compounds.

Conclusion

This technical guide provides essential information for the synthesis and understanding of rasagiline degradation products. The detailed experimental protocols and structured data will aid researchers and drug development professionals in their efforts to ensure the quality, safety, and efficacy of rasagiline formulations. The provided synthetic pathways offer a roadmap for obtaining pure reference standards, which are indispensable for analytical method development and validation in a regulatory environment. Further research into the synthesis of less-characterized impurities will continue to enhance the comprehensive understanding of rasagiline's stability profile.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Rasagiline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ch22: Nitrosation of amines [chem.ucalgary.ca]

- 11. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents [patents.google.com]

- 12. japsonline.com [japsonline.com]

- 13. iosrjournals.org [iosrjournals.org]

- 14. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Characterization of Rasagiline and its Related Compounds

Introduction

Rasagiline, chemically known as (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, is a potent, selective, and irreversible second-generation monoamine oxidase type B (MAO-B) inhibitor.[1][2] It is primarily indicated for the treatment of idiopathic Parkinson's disease, both as an initial monotherapy and as an adjunct therapy to levodopa.[3][4] By inhibiting MAO-B, rasagiline prevents the breakdown of dopamine in the striatum, leading to increased dopamine levels and providing symptomatic relief.[3][5] Unlike its predecessor selegiline, rasagiline is not metabolized into potentially toxic amphetamine-like compounds.[5][6] The characterization of rasagiline-related compounds—including metabolites, process-related impurities, and degradation products—is critical for ensuring the quality, safety, and efficacy of the drug substance and its formulated products. This guide provides a comprehensive overview of these compounds, detailed analytical methodologies for their identification and quantification, and insights into the drug's neuroprotective mechanisms.

Metabolism and Major Metabolites

Rasagiline undergoes extensive biotransformation in the liver, primarily mediated by the cytochrome P450 enzyme CYP1A2.[3][6][7] This metabolic process yields several key compounds, with (R)-1-aminoindan being the major metabolite.[7][8] Other significant metabolites include 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) and 3-hydroxy-1-aminoindan (3-OH-AI).[7][9] Notably, the primary metabolite, (R)-1-aminoindan, is not an MAO-B inhibitor but possesses its own neuroprotective properties.[7][8]

Data on Rasagiline Metabolites

The following table summarizes the key metabolites of rasagiline.

| Compound Name | Abbreviation | Role | Pharmacological Activity |

| (R)-1-Aminoindan | AI | Major Metabolite | Weak or no MAO-B inhibition; exhibits neuroprotective activity.[7][8] |

| 3-hydroxy-N-propargyl-1-aminoindan | 3-OH-PAI | Metabolite | Identified as a major metabolite with potential neuroprotective activity.[7][9] |

| 3-hydroxy-1-aminoindan | 3-OH-AI | Metabolite | Identified as a major metabolite with potential neuroprotective activity.[7][9] |

Visualization: Metabolic Pathway of Rasagiline

The diagram below illustrates the primary metabolic conversion of rasagiline.

Experimental Protocol: LC-MS/MS for Metabolite Quantification

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used for the simultaneous determination of rasagiline and its major metabolites in human plasma.[9]

-

Sample Preparation: Liquid-liquid extraction of plasma samples using a solvent mixture such as n-hexane-dichloromethane-isopropanol.[10]

-

Chromatographic System:

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+) or atmospheric pressure chemical ionization (APCI).[1]

-

Instrumentation: API-4000 or a similar triple quadrupole mass spectrometer.[10]

-

Transitions: Specific precursor-to-product ion transitions are monitored for rasagiline and each metabolite to ensure specificity and sensitivity.

-

-

Validation: The method is validated for specificity, linearity, precision, accuracy, recovery, matrix effect, and stability according to ICH guidelines.[9][11]

Impurities and Degradation Products

The characterization of impurities is a critical aspect of drug development and manufacturing. Impurities in rasagiline can arise from the synthesis process (process-related impurities) or from the degradation of the drug substance under various stress conditions.[4][12]

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods. Rasagiline has been subjected to stress conditions including acid, base, oxidation, heat, and light.[12][13] Significant degradation has been observed under acidic and thermal stress conditions.[12][14]

| Stress Condition | Reagent/Method | Observations |

| Acid Hydrolysis | 2 N HCl, refluxed at 60°C for 30 mins | Significant degradation observed.[1][12] |

| Base Hydrolysis | 2 N NaOH, refluxed at 60°C for 30 mins | Less degradation compared to acid hydrolysis.[1][12] |

| Oxidative | 30% H₂O₂, refluxed at 80°C for 8 hours | Degradation occurs.[13] |

| Thermal | Dry heat in an oven at 60°C for 12 hours | Significant degradation observed.[12][13] |

| Photolytic | Exposure in a UV chamber for 24 hours | Relatively stable.[13] |

During synthesis, two notable carbamate impurities have been identified, which were formed due to the presence of carbon dioxide in an alkaline reaction solution.[15]

Experimental Protocol: Stability-Indicating RP-HPLC Method

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is used to separate and quantify rasagiline from its process-related impurities and degradation products.[12]

-

Chromatographic System:

-

Column: ACE C8 (150 x 4.6 mm, 3 µm) or Prontosil C18.[12][13]

-

Mobile Phase: Gradient elution using a mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile).[12][13]

-

Column Temperature: 30°C.[12]

-

Detection: UV detector at 210 nm or a fluorescence detector (Excitation: 210 nm, Emission: 288 nm).[12]

-

-

Method Validation: The method is validated according to ICH guidelines for specificity, linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and robustness.[11][12]

Quantitative Data from HPLC Method Validation

| Parameter | Typical Value/Range | Reference |

| Linearity Range | 0.5 - 3.0 µg/mL (Fluorescence); 2 - 18 µg/mL (UV) | |

| Correlation Coefficient (r²) | > 0.999 | [2] |

| Limit of Detection (LOD) | 0.06 µg/mL | [11] |

| Limit of Quantification (LOQ) | 0.2 µg/mL | [11] |

| Accuracy (% Recovery) | 97.0% - 103.0% | |

| Precision (% RSD) | < 2% | [2] |

Visualization: Workflow for Stability-Indicating HPLC Analysis

The following diagram outlines the typical workflow for analyzing rasagiline and its related compounds using a stability-indicating HPLC method.

Neuroprotective Signaling Pathways

Beyond its primary function as an MAO-B inhibitor, rasagiline exhibits significant neuroprotective properties that are independent of MAO inhibition.[5][16] These effects are attributed to its ability to modulate intracellular signaling pathways involved in cell survival and apoptosis.[17]

Rasagiline's anti-apoptotic action involves the up-regulation of pro-survival proteins like Bcl-2 and Bcl-xL and the down-regulation of pro-apoptotic molecules such as Bax.[5][17] Furthermore, it activates crucial pro-survival signaling cascades, including the protein kinase C (PKC) and the PI3K/Akt pathways, which promote neuronal survival and rescue.[8][17]

Visualization: Rasagiline's Neuroprotective Signaling

The diagram below conceptualizes the key signaling pathways activated by rasagiline that contribute to its neuroprotective effects.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rasagiline - Wikipedia [en.wikipedia.org]

- 8. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]

- 9. Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of rasagiline mesylate in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sphinxsai.com [sphinxsai.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Identification and genotoxicity evaluation of two carbamate impurities in rasagiline - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Rasagiline Metabolites and Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological activities of the metabolites and known process-related impurities of rasagiline, a potent, selective, and irreversible monoamine oxidase type B (MAO-B) inhibitor used in the management of Parkinson's disease. Understanding the complete pharmacological profile of these related substances is critical for a comprehensive assessment of the drug's efficacy, safety, and overall therapeutic action.

Executive Summary

Metabolism of Rasagiline

Rasagiline is almost completely biotransformed in the liver prior to excretion.[4] The primary metabolic pathway involves N-dealkylation mediated by the CYP1A2 isoenzyme, yielding the main active metabolite, (R)-1-aminoindan.[4] Hydroxylation also occurs, leading to the formation of minor metabolites.

Pharmacological Activity Data

The following tables summarize the available quantitative data for rasagiline and its primary metabolite, (R)-1-aminoindan. Data for other metabolites and impurities are not sufficiently available in the literature to be included.

Table 1: Monoamine Oxidase (MAO) Inhibition

| Compound | Target | Species/Tissue | IC50 Value | Potency Description |

| Rasagiline | MAO-B | Rat Brain | 4.43 ± 0.92 nM[5][6] | Potent, Selective, Irreversible |

| MAO-A | Rat Brain | 412 ± 123 nM[5][6] | ~93-fold selective for MAO-B | |

| (R)-1-Aminoindan | MAO-B | - | Not specified | Weak, Reversible[1] |

Table 2: Neuroprotective and Other Activities

| Compound | Activity | Model System | Effective Concentration | Notes |

| Rasagiline | Neuroprotection | PC12 Cells (serum/NGF deprivation) | 1 µM[7] | Anti-apoptotic effects |

| (R)-1-Aminoindan | Neuroprotection | Human Neuroblastoma SK-N-SH Cells | 0.1 - 1 µM[2] | Anti-apoptotic; PKC-dependent |

| Neuroprotection | PC12 Cells (serum/NGF deprivation) | 1 µM[7] | Does not interfere with rasagiline's neuroprotection | |

| Dopamine Reuptake | - | IC50: 1 mM[8] | Very weak activity | |

| Norepinephrine Reuptake | - | - | 28-fold less potent than 2-aminoindan[8] |

Profile of the Major Metabolite: (R)-1-Aminoindan

Unlike rasagiline, (R)-1-aminoindan is not a potent MAO-B inhibitor.[8] Its primary pharmacological significance lies in its neuroprotective capabilities, which are independent of MAO inhibition and contribute to the overall therapeutic profile of the parent drug.[1][2]

Neuroprotective Mechanism of Action

Studies using human neuroblastoma SK-N-SH cells have shown that (R)-1-aminoindan exerts its neuroprotective effects by modulating apoptotic pathways.[2] This involves the activation of Protein Kinase C (PKC), specifically the pro-survival isoform PKCε.[2] Activation of this pathway leads to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and a concurrent decrease in the cleavage (activation) of executioner caspases, such as caspase-9 and caspase-3.[2]

Rasagiline Impurities

During the synthesis and storage of rasagiline, several process-related and degradation impurities can form. While regulatory guidelines require the identification and control of these impurities, detailed public-domain data on their specific pharmacological activities are lacking. They are primarily used as reference standards for analytical purposes.

Known Impurities Include:

-

Process-Related: (R)-N-(2-Chloroallyl)-2,3-dihydro-1H-inden-1-amine, 1-Indanol, 1-Aminoindan (also a metabolite), Allyl impurity.[9][10][11]

-

Degradation/Interaction: Rasagiline Dimer Impurity, N-Nitroso Rasagiline.[7][12][13][14]

The potential for these impurities to alter the pharmacological properties of the final drug product underscores the need for strict manufacturing controls.[1]

Experimental Protocols

The characterization of the pharmacological activity of rasagiline and its metabolites relies on a variety of in vitro assays. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Neuroprotection Assay using MTT

This protocol assesses the ability of a compound to protect neuronal cells from a toxic insult by measuring cell viability via metabolic activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Methodology (Example using SK-N-SH cells and H₂O₂):

-

Cell Plating: Seed human neuroblastoma SK-N-SH cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) and incubate overnight under standard conditions (37°C, 5% CO₂).[15]

-

Pre-incubation: Treat cells with various concentrations of the test compound (e.g., (R)-1-aminoindan) and incubate for a specified period (e.g., 24 hours).[16]

-

Induction of Toxicity: Introduce a neurotoxic agent, such as hydrogen peroxide (H₂O₂), to the wells (except for untreated controls) at a concentration known to induce significant cell death (e.g., determined via a dose-response curve) and incubate for the desired duration (e.g., 3 hours).[16]

-

MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[17]

-

Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours, then measure the absorbance at 570 nm using a microplate reader.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: Activated caspase-3 in cell lysates cleaves a specific peptide substrate (e.g., DEVD-pNA), releasing a chromophore (p-nitroanilide, pNA). The amount of pNA released, measured by absorbance at 405 nm, is proportional to caspase-3 activity.[18]

Methodology:

-

Cell Culture and Treatment: Culture and treat cells as described in the neuroprotection assay (Protocol 6.1). Include positive (e.g., staurosporine-treated) and negative controls.[19]

-

Cell Lysis: After treatment, pellet the cells by centrifugation (e.g., 600 x g for 5 min). Resuspend the pellet in a chilled lysis buffer (e.g., 50 mM HEPES, 5 mM CHAPS, 5 mM DTT) and incubate on ice for 15-20 minutes.[19]

-

Prepare Lysate: Centrifuge the lysed cells at high speed (e.g., 16,000 x g for 15 min at 4°C) to pellet debris. The supernatant is the cell lysate containing the proteins.[19]

-

Assay Reaction: In a 96-well plate, add cell lysate (containing 50-200 µg of protein) to wells containing a reaction buffer.[20]

-

Substrate Addition: Start the reaction by adding the caspase-3 colorimetric substrate (e.g., DEVD-pNA) to each well.[19]

-

Incubation: Cover the plate and incubate at 37°C for 1-2 hours.[20]

-

Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.[18]

Western Blot for Bcl-2 Protein Expression

This technique is used to detect and quantify the level of specific proteins, such as the anti-apoptotic protein Bcl-2, in cell lysates.

Methodology:

-

Prepare Cell Lysates: Collect and lyse treated cells as described in Protocol 6.2. Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2 antibody) overnight at 4°C.[21]

-

Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.[21]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody for 1-2 hours at room temperature.[21]

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme catalyzes a reaction that produces light, which is captured on X-ray film or with a digital imager. The intensity of the resulting band corresponds to the amount of the target protein. A loading control protein (e.g., α-tubulin or GAPDH) should also be probed to ensure equal protein loading across lanes.[22][23]

Conclusion

The pharmacological profile of rasagiline extends beyond its potent and selective MAO-B inhibition. Its major metabolite, (R)-1-aminoindan, is an active compound that confers neuroprotective effects through MAO-B-independent mechanisms, primarily by modulating key regulators of the apoptotic cascade. This activity may contribute significantly to the overall therapeutic benefits observed with rasagiline treatment. In contrast, the pharmacological activities of rasagiline's minor metabolites and process-related impurities remain largely uncharacterized in publicly available scientific literature. For drug development and safety assessment, a thorough evaluation of these related substances is crucial, though it appears that for many of these compounds, such data is not currently available. The experimental protocols and pathways detailed herein provide a framework for the continued investigation and understanding of rasagiline and its related compounds.

References

- 1. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. 2-Chloro Rasagiline Impurity | 1175018-73-1 [chemicea.com]

- 12. veeprho.com [veeprho.com]

- 13. Rasagiline Dimer Impurity | C24H24N2 | CID 169446106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. alentris.org [alentris.org]

- 15. texaschildrens.org [texaschildrens.org]

- 16. researchgate.net [researchgate.net]

- 17. Cytotoxicity assay [biomodel.uah.es]

- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. mpbio.com [mpbio.com]

- 21. edspace.american.edu [edspace.american.edu]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Biological Effects of Rasagiline Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is a well-established therapeutic agent for Parkinson's disease. Its mechanism of action extends beyond MAO-B inhibition, with demonstrated neuroprotective properties. Upon administration, rasagiline undergoes extensive metabolism, primarily by the cytochrome P450 enzyme CYP1A2, leading to the formation of several metabolites. While the term "Deshydroxy Rasagiline" is not standard nomenclature, it most likely refers to the major and biologically active metabolite, (R)-1-aminoindan , which is formed by the N-dealkylation of rasagiline. Other metabolites include hydroxylated forms, such as 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) and 3-hydroxy-1-aminoindan (3-OH-AI) .[1][2] This technical guide provides a comprehensive overview of the biological effects of these metabolites, with a primary focus on (R)-1-aminoindan, for which the most substantial data are available.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the biological activities of rasagiline and its metabolites.

Table 1: Monoamine Oxidase (MAO) Inhibition

| Compound | Target | Parameter | Value | Species | Reference |

| Rasagiline | MAO-B | IC₅₀ | 4.43 ± 0.92 nM | Rat (brain) | [3] |

| Rasagiline | MAO-A | IC₅₀ | 412 ± 123 nM | Rat (brain) | [3] |

| (R)-1-Aminoindan | MAO-B | Inhibition | Weak, reversible | - | [4][5] |

Table 2: Neurotransmitter Transporter Inhibition

| Compound | Target | Parameter | Value | Species | Reference |

| 1-Aminoindan | Dopamine Transporter (DAT) | IC₅₀ | 1 mM | - | [5] |

| 1-Aminoindan | Norepinephrine Transporter (NET) | Inhibition | 28-fold less potent than 2-aminoindan | - | [5] |

Table 3: In Vitro Neuroprotection

| Compound | Model | Effect | Concentration | Reference |

| (R)-1-Aminoindan | SK-N-SH cells (high-density culture-induced apoptosis) | Increased Bcl-2 and Bcl-xL expression | 0.1-1 µM | [6] |

| (R)-1-Aminoindan | SK-N-SH cells (high-density culture-induced apoptosis) | Decreased cleavage of caspase-9 and -3 | 0.1-1 µM | [6] |

| (R)-1-Aminoindan | PC12 cells | Protection against 6-hydroxydopamine toxicity | - | [6] |

| Aminoindan | PC12 cells (serum and NGF withdrawal) | Neuroprotective | 1 µM | [7] |

Table 4: In Vivo Neuroprotective and Behavioral Effects

| Compound | Animal Model | Effect | Finding | Reference |

| (R)-1-Aminoindan | 6-hydroxydopamine-induced rat model of Parkinson's disease | Reversal of behavioral asymmetry | Significant improvement in motor function | [8][9] |

| (R)-1-Aminoindan | 6-hydroxydopamine-induced rat model of Parkinson's disease | Restoration of striatal catecholamine levels | Significant increase in dopamine levels | [8][9] |

| (R)-1-Aminoindan | Lactacystin-induced rat model of Parkinson's disease | Reversal of behavioral asymmetry | Significant improvement in motor function | [8] |

| (R)-1-Aminoindan | Lactacystin-induced rat model of Parkinson's disease | Restoration of striatal catecholamine levels | Significant increase in dopamine levels | [8] |

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of (R)-1-aminoindan are largely independent of MAO-B inhibition and are mediated through the modulation of several key signaling pathways involved in cell survival and apoptosis.

Anti-Apoptotic Signaling

(R)-1-aminoindan has been shown to upregulate the expression of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Bcl-xL.[6] This shifts the cellular balance towards survival by preventing the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic cascade. Concurrently, it decreases the cleavage and activation of executioner caspases, including caspase-9 and caspase-3.[6]

Figure 1: (R)-1-Aminoindan Anti-Apoptotic Pathway.

Protein Kinase C (PKC) and MAP Kinase (MAPK) Pathways

The neuroprotective effects of (R)-1-aminoindan are, at least in part, mediated by the activation of the Protein Kinase C (PKC) pathway.[6] Inhibition of PKC has been shown to prevent the neuroprotection afforded by aminoindan.[6] While direct evidence for (R)-1-aminoindan activating the MAPK pathway is less clear, its parent compound, rasagiline, is known to activate the ERK/MAP kinase pathway, which is often downstream of PKC.[7] This pathway is crucial for promoting cell survival and differentiation.

References

- 1. Rasagiline | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]

- 6. Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]

- 8. Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Vitro Metabolism of Rasagiline to 1-Aminoindan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor, focusing on its primary metabolic pathway: the N-dealkylation to its major metabolite, 1-aminoindan. This document synthesizes available data on the enzymatic processes, experimental methodologies, and analytical techniques pertinent to studying this biotransformation. Detailed experimental protocols derived from literature are presented to facilitate the replication and further investigation of rasagiline's metabolic profile. Quantitative data are summarized in tabular format, and key processes are visualized through diagrams generated using Graphviz (DOT language) to ensure clarity and accessibility for researchers in drug development and pharmacology.

Introduction

Rasagiline is a second-generation, irreversible inhibitor of monoamine oxidase type B (MAO-B) indicated for the treatment of Parkinson's disease. Its efficacy is linked to the potentiation of dopaminergic activity in the brain. Understanding the metabolism of rasagiline is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. The predominant metabolic pathway for rasagiline is hepatic N-dealkylation, which leads to the formation of 1-aminoindan, a metabolite that is devoid of MAO-B inhibitory activity but may possess neuroprotective properties.[1] This transformation is almost exclusively mediated by the cytochrome P450 enzyme, CYP1A2.[2][3]

Metabolic Pathway of Rasagiline to 1-Aminoindan

Rasagiline undergoes extensive first-pass metabolism in the liver.[4] The primary route of biotransformation is the N-dealkylation of the propargyl group, yielding 1-aminoindan. This reaction is catalyzed by the CYP1A2 isoenzyme.[2][3] Other minor metabolic pathways include hydroxylation, leading to the formation of 3-hydroxy-N-propargyl-1-aminoindan and 3-hydroxy-1-aminoindan.

Quantitative Data Summary

| Parameter | Value | Species | Matrix | Reference |

| Primary Metabolizing Enzyme | CYP1A2 | Human | Liver Microsomes | [2][3] |

| Major Metabolite | 1-Aminoindan | Human | Plasma | [1] |

| Oral Bioavailability | ~36% | Human | - | [4] |

| Time to Peak Plasma Concentration (Tmax) | ~0.5 - 1 hour | Human | Plasma | [5][6] |

| Elimination Half-life | ~0.6 - 2 hours | Human | Plasma | [3] |

Table 1: Summary of In Vitro and In Vivo Metabolic Parameters for Rasagiline.

Experimental Protocols

In Vitro Metabolism of Rasagiline using Human Liver Microsomes

This protocol is a composite methodology based on standard practices for in vitro drug metabolism studies.[7][8]

Objective: To determine the in vitro metabolism of rasagiline to 1-aminoindan in human liver microsomes and to characterize the enzymatic kinetics.

Materials:

-

Rasagiline

-

1-Aminoindan (as a reference standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis (e.g., rasagiline-¹³C₃)[9]

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of rasagiline in a suitable solvent (e.g., acetonitrile or DMSO).

-

Prepare working solutions of rasagiline by diluting the stock solution in potassium phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, combine human liver microsomes (final protein concentration typically 0.1-1.0 mg/mL), potassium phosphate buffer, and the rasagiline working solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture to precipitate the microsomal proteins.